molecular formula C18H18ClNOS B2816853 (E)-3-(2-chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1396892-34-4

(E)-3-(2-chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2816853
CAS No.: 1396892-34-4
M. Wt: 331.86
InChI Key: UHINDKJFWDRLOH-BQYQJAHWSA-N
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Description

(E)-3-(2-chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one is a synthetic organic compound that features a conjugated system with a chlorophenyl group, a thiophenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the enone system: This can be achieved through a Claisen-Schmidt condensation reaction between 2-chlorobenzaldehyde and 4-(thiophen-2-yl)piperidin-1-yl)acetone under basic conditions.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired enone in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The enone system can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The enone can be reduced to the corresponding alcohol or alkane.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Material Science: The compound’s conjugated system makes it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The conjugated system allows for potential interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one: shares structural similarities with other enone-containing compounds and piperidine derivatives.

    (E)-3-(2-chlorophenyl)-1-(4-(pyridin-2-yl)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.

    (E)-3-(2-chlorophenyl)-1-(4-(furan-2-yl)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in this compound imparts unique electronic properties, potentially enhancing its interactions with biological targets or its performance in material science applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNOS/c19-16-5-2-1-4-14(16)7-8-18(21)20-11-9-15(10-12-20)17-6-3-13-22-17/h1-8,13,15H,9-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHINDKJFWDRLOH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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